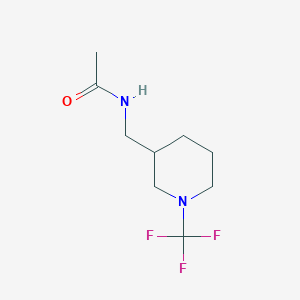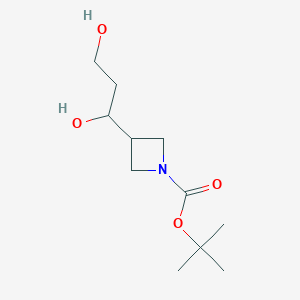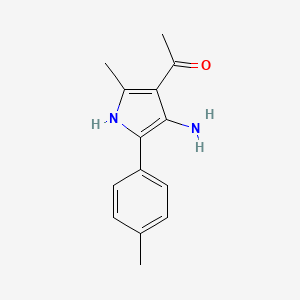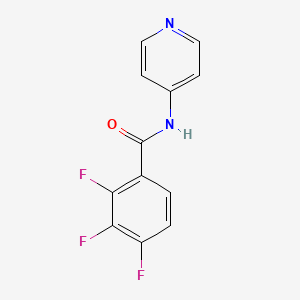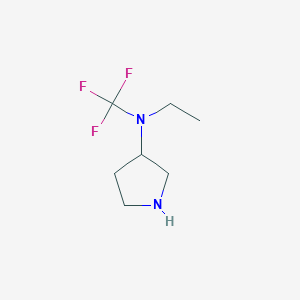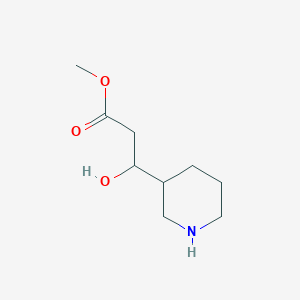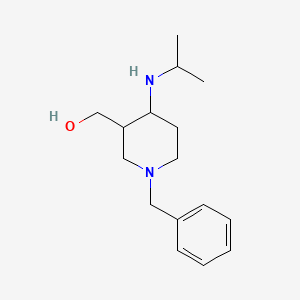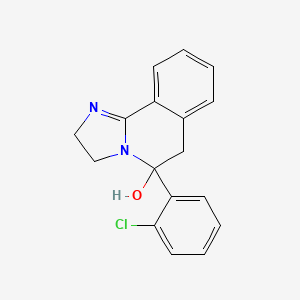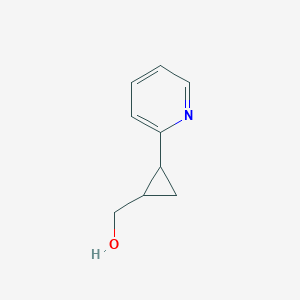
(2-(Pyridin-2-yl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Pyridin-2-yl)cyclopropyl)methanol is an organic compound with the molecular formula C9H11NO It features a cyclopropyl group attached to a pyridine ring, with a methanol group attached to the cyclopropyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-2-yl)cyclopropyl)methanol typically involves the cyclopropanation of a pyridine derivative followed by the introduction of a methanol group. One common method involves the reaction of pyridine with a cyclopropyl halide in the presence of a strong base to form the cyclopropylpyridine intermediate. This intermediate is then subjected to reduction conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Pyridin-2-yl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridin-2-yl-cyclopropyl ketone or aldehyde.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methanol group.
Aplicaciones Científicas De Investigación
(2-(Pyridin-2-yl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-(Pyridin-2-yl)cyclopropyl)methanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can induce conformational changes in the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Pyridin-2-yl)cyclopropyl)amine: Similar structure but with an amine group instead of methanol.
(2-(Pyridin-2-yl)cyclopropyl)ketone: Similar structure but with a ketone group instead of methanol.
(2-(Pyridin-2-yl)cyclopropyl)aldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness
(2-(Pyridin-2-yl)cyclopropyl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(2-pyridin-2-ylcyclopropyl)methanol |
InChI |
InChI=1S/C9H11NO/c11-6-7-5-8(7)9-3-1-2-4-10-9/h1-4,7-8,11H,5-6H2 |
Clave InChI |
OZAIQIDAQLXGRU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C2=CC=CC=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


